N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-oxo group at position 3, a p-tolyloxy group at position 8, and an N-(2-methoxyphenyl)acetamide moiety at position 2. This structure is derived from synthetic protocols involving S-alkylation or acetylation reactions, similar to methods described for related triazolo-pyrazine derivatives (e.g., reactions with chloroacetamide intermediates or hydrazide derivatives) . The p-tolyloxy substituent may enhance lipophilicity and influence receptor binding, while the 2-methoxyphenyl group could modulate metabolic stability .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-7-9-15(10-8-14)30-20-19-24-26(21(28)25(19)12-11-22-20)13-18(27)23-16-5-3-4-6-17(16)29-2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUIZZLEWWJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolo-pyrazine derivatives are highly dependent on substituents at positions 2, 3, and 6. Below is a comparative analysis of key analogues:
Pharmacokinetic and Activity Comparisons
- Lipophilicity: The p-tolyloxy group in the target compound likely increases lipophilicity compared to the 8-amino derivative (compound 16), which may reduce solubility but improve membrane permeability .
- Metabolic Stability : The 2-methoxyphenyl group may slow oxidative metabolism relative to unsubstituted phenyl analogues, as seen in fluorinated pyrazine carboxamides () .
- Biological Activity : The triazolo-pyrazine core is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while analogues with thioxo () or trifluoroacetyl groups () exhibit anticancer or anti-inflammatory effects .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimal synthesis involves multi-step reactions with controlled conditions:
- Temperature : Maintain 10–25°C to minimize side reactions (higher temperatures risk decomposition) .
- Solvents : Use polar aprotic solvents (e.g., DMSO, ethanol) for solubility and reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
| Variable | Condition () | Condition () |
|---|---|---|
| Temperature | 10°C | 25°C under N₂ |
| Solvent | Dichloromethane | Ethanol |
| Purification | Column chromatography | Recrystallization |
Post-synthesis, gradient elution (hexane/ethyl acetate) isolates the product with >95% purity .
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : Assign methoxyphenyl (δ 3.8–4.0 ppm) and triazolo-pyrazine protons (δ 7.5–8.2 ppm) .
- HRMS : Validate molecular weight (e.g., observed m/z 493.95 vs. calculated 493.95) .
- HPLC : Monitor purity (>98% with C18 column, acetonitrile/water gradient) .
Orthogonal methods (NMR + HRMS) reduce misassignment risks .
Q. What strategies ensure compound stability during storage and experiments?
- Storage : -20°C in anhydrous DMSO under argon .
- Light Sensitivity : Use amber vials to prevent photodegradation of the triazolo ring .
- Stability Assays : Regular HPLC checks to detect hydrolysis products (e.g., free acetamide) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies may arise from pharmacokinetic limitations:
Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral administration .
Metabolite Profiling : Identify active/inactive metabolites using HRMS (e.g., hydroxylated derivatives) .
Target Engagement : Apply CETSA to confirm binding to the intended target in vivo .
Comparative analysis of IC₅₀ (in vitro) and ED₅₀ (in vivo) guides dose adjustments .
Q. What computational methods predict binding affinity and selectivity?
- Molecular Docking : Model interactions with catalytic sites (e.g., hydrogen bonding with kinase residues) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent modifications (e.g., p-tolyloxy vs. chloro-phenyl) with activity .
Free-energy perturbation calculations explain "activity cliffs" from minor structural changes .
Q. How to design SAR studies to enhance target potency?
Substituent Variation :
- Replace p-tolyloxy with electron-withdrawing groups (e.g., -CF₃) to enhance binding .
- Modify the acetamide linker to improve membrane permeability .
Co-crystallization : Resolve X-ray structures to identify critical hydrogen bonds (e.g., with kinase hinge region) .
Bioisosteres : Test triazolo-pyrazine analogs (e.g., pyrazolo-triazines) for reduced off-target effects .
Q. How to address discrepancies in enzymatic inhibition assays?
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength to minimize variability .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes for isoform-specific effects .
- Control Inhibitors : Include reference compounds (e.g., staurosporine for kinases) to validate assay sensitivity .
Q. What in silico tools optimize ADMET properties?
- Lipinski’s Rule : Assess logP (<5) and molecular weight (<500 Da) for oral bioavailability .
- CYP450 Inhibition : Use SwissADME to predict metabolic liabilities (e.g., CYP3A4 inhibition) .
- Toxicity Prediction : ProTox-II evaluates hepatotoxicity risks from reactive metabolites .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values in kinase inhibition assays.
- Root Cause : Variability in ATP concentrations (1 mM vs. 10 µM) affects competitive inhibition .
- Resolution : Normalize data using % inhibition at fixed ATP levels (e.g., 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
